Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a specialized organic compound featuring a 1,4-dioxaspiro[4.5]decane core conjugated with an ethyl acrylate group. The spirocyclic ketal structure imparts rigidity and stereochemical control, making it valuable in synthetic chemistry for constructing complex molecules. Its acrylate moiety enables participation in conjugate additions and polymerization reactions.
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI Key |
LBCIUUCNJXGWHX-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC2(CC1)OCCO2 |
Canonical SMILES |
CCOC(=O)C=CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and advanced equipment .
Chemical Reactions Analysis
Polymerization Reactions
The acrylate group enables participation in radical polymerization processes. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, with reactions typically conducted at 60–80°C in inert solvents like toluene. The resulting polymers retain the spirocyclic structure, which enhances thermal stability compared to linear acrylates.
Key Features of Polymerization:
| Parameter | Conditions/Products |
|---|---|
| Initiator | AIBN (1–3 mol%) |
| Solvent | Toluene, THF |
| Temperature | 60–80°C |
| Product | Cross-linked polymers with >120°C |
Michael Addition Reactions
The α,β-unsaturated ester undergoes Michael additions with nucleophiles such as amines, thiols, and stabilized carbanions. For example:
-
Thiol Addition : Reaction with benzenethiol in THF at 25°C yields thioether adducts (e.g., ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)-3-phenylthiopropanoate).
-
Amine Addition : Primary amines (e.g., benzylamine) form β-amino esters under mild acidic conditions.
Mechanistic Pathway:
Base catalysts: Triethylamine or DBU.
Hydrolysis and Saponification
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) in dioxane/water (1:1) at reflux yields the carboxylic acid derivative.
-
Basic Saponification : NaOH (2M) in ethanol/water produces the sodium carboxylate, isolable via acidification.
Reaction Comparison:
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HCl (6M) | 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylic acid |
| Basic | NaOH (2M) | Sodium 3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate |
Hydrogenation Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the acrylate’s double bond, yielding ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate. The dioxaspiro ring remains intact under these conditions.
Experimental Protocol:
-
Catalyst : 10% Pd/C (5–10 wt%)
-
Solvent : Ethanol or ethyl acetate
-
Pressure : 1–3 atm H₂
Diels-Alder Cycloaddition
The acrylate group acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene). Reactions proceed at 80–100°C without catalysts, forming six-membered cyclohexene derivatives.
Example Reaction:
Ring-Opening Reactions
The dioxaspiro ring (1,4-dioxaspiro[4.5]decane) undergoes acid-catalyzed hydrolysis to regenerate the cyclohexanone precursor .
Conditions and Products:
| Reagent | Product |
|---|---|
| HCl (aq.) | 4-Oxocyclohexanecarboxylic acid ethyl ester |
| -TsOH | Ethyl 3-(4-oxocyclohexyl)acrylate |
Mechanism:
Substitution Reactions
The ester group participates in nucleophilic acyl substitution. For example, transesterification with methanol (MeOH) in the presence of NaOMe yields methyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate.
Key Parameters:
-
Catalyst : Sodium methoxide (1–2 mol%)
-
Solvent : Methanol
-
Temperature : 60°C
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between acrylate groups, forming dimers or cross-linked networks. This is utilized in photopolymerization applications.
Critical Factors:
-
Wavelength : 254–365 nm
-
Solvent : Acetonitrile or dichloromethane
-
Additives : Photosensitizers (e.g., benzophenone)
Oxidation Reactions
Ozonolysis of the acrylate double bond cleaves the molecule into carbonyl-containing fragments. Controlled ozonolysis (O₃, –78°C) followed by reductive workup (Zn/HOAc) yields aldehydes.
Product Example:
Scientific Research Applications
Pharmacological Applications
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate has been studied for its potential pharmacological properties.
Anti-Hypertensive Activity
Research indicates that compounds derived from the dioxaspiro structure possess anti-hypertensive properties. For example, related compounds have demonstrated efficacy in lowering blood pressure through mechanisms involving the inhibition of specific enzymes or receptors associated with vascular regulation .
Lipase Inhibition
Additionally, there are indications that this compound may exhibit lipase-inhibiting activity. Lipase inhibitors are valuable in treating obesity and metabolic disorders by preventing the digestion of fats .
Material Science
The unique structural characteristics of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate make it a candidate for applications in material science.
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as coatings and adhesives .
Biodegradable Materials
Given the increasing demand for sustainable materials, research is being conducted into using Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate in developing biodegradable polymers. These materials could serve as environmentally friendly alternatives in packaging and other applications where traditional plastics are currently used .
Organic Synthesis
In organic synthesis, Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate serves as a versatile building block.
Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex organic molecules through various reaction pathways, including Michael additions and Diels-Alder reactions. Its spirocyclic structure allows for unique reactivity patterns that can lead to the formation of diverse chemical entities .
Case Study 1: Anti-Hypertensive Effects
A study investigating the anti-hypertensive effects of related dioxaspiro compounds demonstrated significant reductions in blood pressure in animal models. The mechanism was linked to the inhibition of angiotensin-converting enzyme (ACE), highlighting the therapeutic potential of compounds like Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate in cardiovascular health .
Case Study 2: Polymer Development
In a recent investigation into biodegradable polymers, researchers synthesized a copolymer using Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate as a co-monomer. The resulting material exhibited favorable mechanical properties and degradation rates suitable for packaging applications, showcasing its utility in sustainable material development .
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The acrylate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related spirocyclic esters, ketals, and derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Melting Points : Benzo-fused acrylates (e.g., D1-D3) exhibit higher melting points (119–172°C) due to aromatic stacking, whereas aliphatic spiro compounds (e.g., 143948-97-4) are often liquids or low-melting solids .
- Solubility : Acrylate esters generally show moderate solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction homogeneity .
Biological Activity
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and potential applications in therapeutic settings.
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Appearance : White to beige crystalline powder
- Melting Point : 70°C to 74°C
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the dioxaspiro moiety is particularly noteworthy for its potential interactions with biological targets.
Synthesis
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can be synthesized through various methodologies, often involving the reaction of ethyl acrylate with appropriate dioxaspiro precursors. The synthesis process typically yields moderate to high purity products suitable for biological testing.
Antioxidant Activity
Research has indicated that compounds similar to Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate exhibit antioxidant properties. For instance, studies on related dioxaspiro compounds have shown their efficacy in scavenging free radicals, which is crucial for preventing oxidative stress in biological systems .
Antimicrobial Activity
The antimicrobial potential of dioxaspiro compounds has been documented in various studies. For example, fractions derived from similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria . Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
Analgesic Properties
The incorporation of the dioxaspiro structure has been linked to analgesic effects in certain derivatives. The compound's ability to interact with pain pathways suggests potential applications in pain management .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of dioxaspiro derivatives using DPPH and ABTS assays. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) | EC50 (µg/mL) |
|---|---|---|
| Dioxaspiro Derivative A | 75.5 | 75.5 |
| Dioxaspiro Derivative B | 57.0 | 100 |
Case Study 2: Antimicrobial Screening
In another study, various derivatives of dioxaspiro compounds were screened for antimicrobial activity against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings underscore the need for further research into the specific mechanisms by which Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate exerts its biological effects.
Q & A
Q. Basic
- X-ray crystallography : Resolves spirocyclic geometry and stereochemistry (e.g., SHELXL refinement) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₃H₂₀O₄, calc. 240.1362) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210 nm .
How can reaction conditions be tailored to minimize byproducts during acrylate coupling?
Advanced
Byproduct formation (e.g., dimerization) is mitigated by:
- Steric protection : Introduce bulky substituents near the reaction site to block unwanted pathways .
- In situ monitoring : Use FTIR or Raman spectroscopy to track acrylate C=C bond consumption .
- Flow chemistry : Automated synthesis platforms reduce side reactions via precise reagent mixing .
What strategies are recommended for resolving stereochemical ambiguities in derivatives?
Q. Advanced
- Chiral chromatography : Separate enantiomers using amylose-based columns .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for absolute configuration .
- Crystallographic data : Leverage SHELXL for anisotropic displacement parameters to confirm stereocenters .
How can computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?
Q. Basic
- LogP prediction : Use fragment-based methods (e.g., XLogP3) with experimental validation (reported LogP = 1.48) .
- Solubility : COSMO-RS simulations in water or DMSO align with experimental trends .
- Topological polar surface area (TPSA) : Calculated TPSA = 44.8 Ų predicts moderate membrane permeability .
What safety precautions are critical when handling reactive intermediates in its synthesis?
Q. Advanced
- Acrylate monomers : Store under inert gas (N₂/Ar) to prevent polymerization .
- Borohydride reductions : Conduct in fume hoods with rigorous pH control (post-reaction NaOH quench) .
- Carcinogenicity screening : Follow OECD guidelines for Ames tests if modifying the acrylate moiety .
How do solvent and temperature affect the stability of the 1,4-dioxaspiro ring system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
